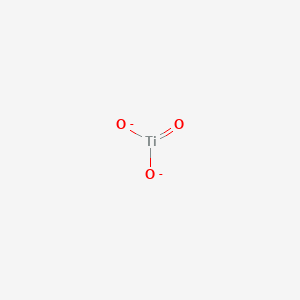

Dioxido(oxo)titanium

Description

Structure

2D Structure

Properties

CAS No. |

103850-22-2 |

|---|---|

Molecular Formula |

C60H123O15P3Ti |

Molecular Weight |

1225.417 |

IUPAC Name |

bis(2-ethylhexyl) phosphate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |

InChI |

InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*15-16H,5-14H2,1-4H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3 |

InChI Key |

PRGHIYAQOQFMPE-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |

Origin of Product |

United States |

Crystalline Structures, Phases, and Phase Transitions of Dioxido Oxo Titanium

Polymorphism of Dioxido(oxo)titanium: Anatase, Rutile, Brookite, and High-Pressure Phases

This compound naturally occurs in three primary polymorphic forms: anatase, rutile, and brookite. samaterials.com Among these, rutile is the most thermodynamically stable phase, while anatase and brookite are metastable. samaterials.comnih.gov Consequently, both anatase and brookite will irreversibly convert to rutile upon heating. wikipedia.org This transformation typically occurs in the temperature range of 600–800 °C. wikipedia.org

Anatase, despite being metastable, often forms first in many synthesis processes due to its lower surface energy. wikipedia.org It has a tetragonal crystal structure and is known for its high photocatalytic activity. nih.govwikipedia.org Rutile also possesses a tetragonal crystal system but is characterized by a denser and more compact structure. samaterials.comwikipedia.org Brookite has an orthorhombic crystal structure and is less common and more difficult to synthesize compared to anatase and rutile. nih.govwikipedia.org

Beyond these three common polymorphs, several high-pressure phases of this compound have been identified. These include a monoclinic baddeleyite-like form known as akaogiite and another with a structure similar to α-PbO2, referred to as riesite. wikipedia.orgacs.org Another notable high-pressure phase is the cotunnite-type, which has been recognized for its exceptional hardness. wikipedia.org Additionally, a bronze-phase polymorph, TiO2(B), was discovered in 1980. nih.govresearchgate.net

The stability of these polymorphs can be size-dependent. For instance, at the nanoscale, anatase can be more stable than rutile for particles smaller than a certain critical size. acs.org Specifically, for crystal sizes larger than 11 nm, brookite is more stable than anatase, and for sizes exceeding 35 nm, rutile becomes the most stable phase. nih.gov

Crystallographic Analysis of this compound Polymorphs

The distinct properties of this compound polymorphs arise from their unique crystal structures. In all three main forms, the titanium atom is octahedrally coordinated to six oxygen atoms, forming TiO6 octahedra. wikipedia.orgresearchgate.net The fundamental difference between the polymorphs lies in the arrangement and connectivity of these octahedra. acs.orgresearchgate.net

Anatase: Belongs to the tetragonal crystal system with the space group I41/amd. wikipedia.orgresearchgate.net Its structure is based on a distorted cubic close-packing of oxygen atoms. wikipedia.org The TiO6 octahedra in anatase are significantly distorted and each octahedron is in contact with eight neighboring octahedra. researchgate.net This arrangement results in longer Ti-Ti distances and shorter Ti-O distances compared to rutile. researchgate.net

Rutile: Also has a tetragonal crystal structure, with the space group P42/mnm. researchgate.net The oxygen anions in rutile are arranged in a distorted hexagonal close-packing. wikipedia.org The TiO6 octahedra are less distorted than in anatase, and each is surrounded by ten other octahedra. researchgate.net

Brookite: Crystallizes in the orthorhombic system with the space group Pbca. nih.gov The oxygen sublattice in brookite is described as a double hexagonal close-packing. wikipedia.org

The high-pressure phases also exhibit distinct crystal structures. For instance, the α-PbO2-type phase has an orthorhombic structure. acs.org

A summary of the crystallographic data for the main polymorphs is presented in the table below.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| Anatase | Tetragonal | I41/amd | a = 3.785, c = 9.514 |

| Rutile | Tetragonal | P42/mnm | a = 4.593, c = 2.959 |

| Brookite | Orthorhombic | Pbca | a = 5.436, b = 9.166, c = 5.135 |

Note: Lattice parameters can vary slightly depending on the source and measurement conditions. researchgate.net

Thermodynamics and Kinetics of Phase Transformations in this compound

The transformation between the different polymorphs of this compound is governed by both thermodynamics and kinetics. While rutile is the most thermodynamically stable bulk phase at all temperatures, the energy differences between the polymorphs are relatively small. acs.orgresearchgate.net This small energy difference allows for the existence of metastable phases like anatase and brookite under specific conditions. acs.org

The transformation from anatase to rutile is an exothermic and irreversible process. samaterials.com The kinetics of this transformation have been extensively studied and are known to be influenced by various factors. The Avrami equation is often used to model the kinetics of this phase change. scientific.netscispace.com The activation energy for the anatase-to-rutile transformation can vary significantly depending on factors such as the synthesis method, purity, and particle size. scispace.comoup.comresearchgate.net Reported values for the activation energy range from as low as 20 kJ/mol to over 500 kJ/mol. scispace.com

The transformation often proceeds through nucleation and growth mechanisms. scispace.com It has been proposed that the transformation may follow Ostwald's step rule, where anatase first transforms to the intermediate metastable brookite phase before finally converting to the stable rutile phase. core.ac.uk In some cases, a direct transformation from anatase to rutile is observed. nih.gov

Influence of Synthesis Conditions on Phase Formation and Control in this compound

The selective synthesis of a specific this compound polymorph can be achieved by carefully controlling the synthesis conditions. gu.sescispace.com Factors such as temperature, pH, precursor type, and the presence of additives or dopants play a crucial role in determining the resulting crystalline phase. scispace.comchiba-u.jp

Temperature: Higher temperatures generally favor the formation of the thermodynamically stable rutile phase. samaterials.comwikipedia.org For instance, in sol-gel synthesis, annealing at temperatures above 500 °C can initiate the transformation from anatase to rutile. scientific.net However, low-temperature synthesis routes have also been developed to produce pure rutile. nih.gov

pH (Acidity/Basicity): The pH of the reaction medium significantly influences phase formation. Acidic conditions can promote the formation of all three phases—anatase, rutile, and brookite—while neutral conditions tend to favor anatase with a minor brookite component. chiba-u.jp Basic conditions have been shown to favor the formation of brookite hollow spheres from an initial anatase phase. scispace.com

Precursors and Additives: The choice of titanium precursor, such as titanium tetraisopropoxide (TTIP) or titanium tetrachloride (TiCl4), can affect the resulting polymorph. nih.govchiba-u.jp Additives can also direct the phase formation. For example, the addition of carbon in the form of ethylene (B1197577) during low-pressure flame synthesis has been shown to stabilize the high-pressure srilankite (α-PbO2 type) phase. rutgers.edu The use of chloroacetic acid and urea (B33335) in hydrothermal synthesis consistently yields anatase. scispace.com

The ability to control the phase composition, such as creating anatase/rutile heterostructures, is of significant interest as these mixed-phase materials can exhibit enhanced properties. nih.gov

Lattice Dynamics and Phonon Properties of this compound

The vibrational properties of the this compound crystal lattice, described by phonons, are distinct for each polymorph and can be investigated using techniques like Raman spectroscopy and theoretical calculations. scientific.netresearchgate.net

First-principles calculations have been employed to study the lattice dynamics and dielectric properties of anatase and rutile. capes.gov.brresearchgate.net These studies help in understanding the normal vibrations, dielectric tensors, and Born effective charges of the different phases. capes.gov.br The phonon dispersions of the various polymorphs have been systematically investigated, revealing their dynamical stability. acs.org

For rutile, the main Raman active phonon modes are observed at specific energies, and their temperature dependence has been studied. scientific.netresearchgate.net Doping, for instance with cobalt, can influence these phonon modes. scientific.netresearchgate.net Similarly, for anatase, the characteristic Raman peaks have been identified at various wavenumbers. researchgate.net The phonon properties of rutile have been studied along different crystallographic orientations, showing variations in the frequency gap. goldengateintl.com

The table below summarizes some of the characteristic Raman active modes for anatase and rutile.

| Polymorph | Raman Active Modes (cm⁻¹) |

| Anatase | ~143 (Eg), ~196 (Eg), ~395 (B1g), ~516 (A1g + B1g), ~636 (Eg) |

| Rutile | ~143 (B1g), ~447 (Eg), ~612 (A1g) |

Note: The exact positions of the Raman peaks can vary slightly due to factors like strain and measurement conditions. researchgate.netresearchgate.net

Microstructural Evolution and Grain Growth Phenomena in this compound

The microstructure of this compound, including grain size and morphology, evolves during thermal processing and significantly impacts its properties. nih.govastrj.com Sintering, a common thermal treatment, leads to densification and grain growth. epfl.ch

During conventional sintering of this compound nanopowder, a significant increase in grain size can be observed at higher temperatures. epfl.ch The final grain size can be controlled by the sintering method. For example, two-step sintering (TSS) has been shown to suppress accelerated grain growth, resulting in a smaller final grain size compared to conventional sintering. epfl.ch

The heating rate during processing also plays a critical role in microstructural evolution. Slow heating rates can lead to the formation of equiaxed grains, while rapid heating can result in columnar grains. researchgate.net The anatase-to-rutile transformation is often accompanied by grain growth. researchgate.net

Abnormal grain growth (AGG), where a few grains grow disproportionately large at the expense of smaller ones, has been observed in the rutile phase of this compound. wikipedia.orgarxiv.org This phenomenon can be induced by the presence of certain dopants, such as zirconium silicate (B1173343) (ZrSiO4). arxiv.orgscribd.com The presence of a liquid phase at the grain boundaries can also promote AGG. arxiv.org The growth rate of grains can be quantified and has been shown to decrease over prolonged annealing times. mdpi.com

The addition of certain metal oxides can either promote or retard grain growth and the anatase-to-rutile transformation. For example, NiO, CoO, and CuO promote both processes, while Na2O and WO3 retard the transformation. researchgate.net

Electronic Structure and Fundamental Spectroscopy of Dioxido Oxo Titanium

Band Structure Engineering in Dioxido(oxo)titanium

The electronic band structure of a semiconductor is a critical determinant of its optical and electrical properties. For this compound, which typically has a wide band gap of about 3.2 eV for its anatase phase, this means it primarily absorbs UV light, limiting its efficiency in applications that rely on the visible light spectrum. aston.ac.ukresearchgate.net Consequently, significant research has been dedicated to "band structure engineering," the intentional modification of the band structure to tune its properties.

Several strategies have been developed to narrow the band gap of TiO₂, thereby enhancing its ability to absorb visible light. These methods include:

Doping: Introducing foreign elements, both metals and non-metals, into the TiO₂ crystal lattice can create new energy levels within the band gap or alter the conduction and valence band edges. mdpi.comrsc.org For instance, doping with transition metals like cobalt, iron, or manganese can decrease the band gap. mdpi.com Similarly, non-metal doping with elements such as nitrogen or carbon can also effectively reduce the band gap by introducing dopant and mid-gap states. csic.esresearchgate.net Co-doping with multiple elements, such as tungsten and nitrogen, can offer a synergistic effect, allowing for precise control over the nitrogen content and consequently the band structure. acs.org The introduction of electron-rich molybdenum pairs into titanium oxo clusters has also been shown to significantly reduce the optical band gap. azom.com

Quantum Confinement: In TiO₂ nanostructures, such as nanoparticles and nanowires, the band gap can be influenced by quantum confinement effects. csic.esmobilityengineeringtech.com As the size of the nanoparticle decreases to a scale comparable to the bulk exciton (B1674681) Bohr radius, the band gap tends to widen. csic.esresearchgate.net However, the observation of quantum confinement in TiO₂ nanoparticles is a subject of some debate in the scientific community. researchgate.net First-principles calculations have shown that the quantum confinement effect becomes significant for rutile TiO₂ nanowires with diameters less than 25 Å. researchgate.netacs.org

Strain Engineering: Applying mechanical stress or strain to the TiO₂ crystal lattice can also modify its band structure. nih.gov Both biaxial and uniaxial strain have been shown to reduce the band gap of anatase TiO₂. nih.gov For example, applying a tensile stress of 8 GPa can lower the band gap to 2.96 eV. nih.gov Combining strain with doping, such as with chromium, can lead to even more significant reductions, with the band gap reaching 2.4 eV at a tensile stress of 8 GPa. nih.gov Core-shell structures, like ZrO₂@TiO₂, can induce large strains in the TiO₂ shell, reducing its bandgap by up to 0.35 eV. aston.ac.uk

Surface Ligands: In titanium oxo clusters (TOCs), which serve as molecular models for TiO₂, the band gap can be precisely tuned over a wide range (from 3.41 to 1.98 eV) by controlling the type and number of chromophore ligands attached to the surface. sci-hub.se

The effectiveness of these band gap engineering strategies is often influenced by the synthesis method and processing parameters, which can affect crystal structure, microstructure, and the presence of defects. acs.org

Table 1: Methods for Band Gap Engineering of this compound

| Method | Description | Effect on Band Gap | References |

|---|---|---|---|

| Doping | Introduction of foreign elements (metals or non-metals) into the TiO₂ lattice. | Generally narrows the band gap by creating new energy levels. | mdpi.com, rsc.org, csic.es, researchgate.net |

| Quantum Confinement | Occurs in nanomaterials when the particle size is comparable to the exciton Bohr radius. | Typically widens the band gap as particle size decreases. | csic.es, mobilityengineeringtech.com, researchgate.net |

| Strain Engineering | Application of mechanical stress to the crystal lattice. | Can reduce the band gap, with the effect depending on the type and magnitude of strain. | nih.gov, aston.ac.uk, researchgate.net |

| Surface Ligands (in TOCs) | Attaching chromophore ligands to titanium oxo clusters. | Allows for precise and wide-range tuning of the band gap. | sci-hub.se |

Density of States and Orbital Hybridization in this compound

The density of states (DOS) provides crucial information about the distribution of available electronic states at different energy levels within a material. In this compound, the electronic structure is primarily determined by the hybridization of titanium (Ti) and oxygen (O) atomic orbitals.

Theoretical calculations, often employing Density Functional Theory (DFT), have elucidated the orbital contributions to the band structure of TiO₂. The valence band maximum (VBM) is predominantly composed of O 2p orbitals, while the conduction band minimum (CBM) is mainly derived from Ti 3d orbitals. This fundamental electronic configuration is a key aspect of its semiconductor properties.

Orbital hybridization plays a significant role in the electronic properties of TiO₂. The interaction and mixing of the Ti 3d and O 2p orbitals lead to the formation of the valence and conduction bands. The extent of this hybridization influences the band gap energy and the effective masses of charge carriers.

Doping TiO₂ with other elements can significantly alter its DOS and orbital hybridization. For instance, when TiO₂ is doped with nitrogen, the N 2p states can mix with the O 2p states, leading to a narrowing of the band gap. Similarly, doping with certain metals can introduce new states within the band gap, originating from the d-orbitals of the dopant metal, which can also lead to a reduction in the band gap.

In titanium-based metal-organic frameworks (Ti-MOFs), the highest occupied molecular orbitals (HOMOs) are typically dominated by Ti and O atoms, while the lowest unoccupied molecular orbitals (LUMOs) are composed of contributions from carbon, oxygen, and titanium atoms. acs.org The specific arrangement and interaction of these orbitals determine the electronic and optical properties of these materials.

Excitonic Behavior and Carrier Dynamics in this compound

Upon absorption of a photon with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band in this compound, leaving behind a positively charged hole in the valence band. The electrostatically bound pair of this electron and hole is known as an exciton. The behavior and dynamics of these excitons and the charge carriers (electrons and holes) are fundamental to the performance of TiO₂ in photocatalytic and photovoltaic applications.

The binding energy of excitons in TiO₂ is a critical parameter that influences their stability and the efficiency of charge separation. A lower exciton binding energy facilitates the dissociation of the exciton into free electrons and holes, which are the active species in photocatalytic reactions and charge transport in solar cells.

The dynamics of charge carriers in TiO₂ are complex and involve several competing processes:

Charge Carrier Trapping: Defects within the TiO₂ crystal lattice, such as oxygen vacancies and interstitial Ti ions, can act as trapping sites for electrons and holes. This trapping can be beneficial in some cases, as it can prolong the lifetime of the charge carriers and promote their involvement in surface reactions. However, deep traps can also act as recombination centers.

Charge Carrier Recombination: The recombination of electrons and holes is a major limiting factor for the efficiency of TiO₂-based devices. This process, where the electron returns to the valence band and annihilates the hole, releases energy in the form of light (photoluminescence) or heat and reduces the number of available charge carriers for desired chemical reactions. Recombination can occur both in the bulk of the material and at the surface.

The dynamics of these processes occur on various timescales, from femtoseconds to milliseconds. Understanding these dynamics is essential for designing more efficient TiO₂-based materials. For example, creating heterojunctions with other materials can facilitate charge separation and reduce recombination rates.

Spectroscopic Probes for Electronic States of this compound

A variety of spectroscopic techniques are employed to investigate the electronic structure and states of this compound. Each technique provides unique insights into different aspects of the material's properties.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to determine the optical band gap of TiO₂. By measuring the absorption of light as a function of wavelength, the onset of absorption can be identified, which corresponds to the energy required to excite an electron from the valence band to the conduction band.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the atoms at the surface of TiO₂. It can be used to identify dopants, surface defects, and the oxidation states of titanium and other elements.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is another surface-sensitive technique that is used to probe the valence band electronic structure of materials. It provides information about the density of states in the valence band and the work function of the material.

X-ray Absorption Near Edge Structure (XANES): XANES is a powerful tool for probing the local electronic structure and coordination geometry of atoms in a material. It is particularly useful for studying the changes in the electronic structure of TiO₂ upon doping or the introduction of defects.

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the recombination of photogenerated electrons and holes. The intensity and energy of the emitted light provide information about the efficiency of charge separation and the presence of defect states within the band gap.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that is sensitive to unpaired electrons. It is therefore a valuable tool for studying paramagnetic species in TiO₂, such as trapped electrons, trapped holes, and certain types of defects like Ti³⁺ ions and oxygen vacancies.

These spectroscopic techniques, often used in combination, provide a comprehensive picture of the electronic states and properties of this compound, which is crucial for the rational design and development of advanced materials for various technological applications.

Defect Chemistry and Non-Stoichiometry in this compound

The properties of this compound are highly sensitive to the presence of defects and deviations from its ideal stoichiometric composition (TiO₂). These defects can be intrinsic, such as vacancies and interstitials, or extrinsic, introduced by doping with foreign atoms.

Intrinsic Defects:

Oxygen Vacancies (V_O): These are one of the most common types of defects in TiO₂ and are formed when an oxygen atom is missing from its lattice site. Oxygen vacancies create localized electronic states within the band gap, which can act as trapping sites for electrons and can influence the material's electronic and optical properties. They are often associated with the formation of Ti³⁺ ions to maintain charge neutrality.

Titanium Interstitials (Ti_i): These defects occur when a titanium atom occupies a site in the crystal lattice that is not a regular lattice position. Titanium interstitials can also introduce defect states in the band gap and affect the electronic properties of the material.

Titanium Vacancies (V_Ti): The formation of titanium vacancies is generally less favorable than oxygen vacancies due to their higher formation energy.

The concentration and type of intrinsic defects can be influenced by synthesis conditions, such as temperature, oxygen partial pressure, and post-synthesis treatments.

Non-Stoichiometry:

Deviations from the ideal 1:2 ratio of titanium to oxygen lead to non-stoichiometric TiO₂₋ₓ, where x represents the degree of oxygen deficiency. This non-stoichiometry is closely linked to the presence of oxygen vacancies and can significantly impact the material's properties. For example, non-stoichiometric TiO₂ often exhibits enhanced visible light absorption and improved electrical conductivity due to the presence of Ti³⁺ species and an increased concentration of charge carriers.

Extrinsic Defects (Doping):

As discussed in the section on band structure engineering, the intentional introduction of dopant atoms creates extrinsic defects. These can be:

Substitutional Doping: Where a dopant atom replaces a titanium or oxygen atom in the lattice.

Interstitial Doping: Where a dopant atom occupies an interstitial site in the lattice.

The nature of the dopant and its location in the lattice determine the type of defect states introduced and their effect on the electronic structure.

The study of defect chemistry and non-stoichiometry is crucial for understanding and controlling the properties of this compound for specific applications. By carefully controlling the defect structure, it is possible to tailor the material's electronic, optical, and catalytic properties.

Photo-induced Charge Separation and Recombination Dynamics in this compound Systems

Charge Separation:

For the photogenerated charges to be useful, the electron and hole must separate and migrate to different locations. In pristine TiO₂, this separation can be driven by internal electric fields, such as those present at crystal facet junctions or near the surface. However, the efficiency of this process is often limited.

Several strategies are employed to enhance charge separation in TiO₂-based systems:

Heterojunctions: Creating a junction between TiO₂ and another semiconductor with a different band alignment can facilitate efficient charge separation. For example, in a type-II heterojunction, the photogenerated electrons will tend to move to the material with the lower conduction band energy, while the holes will move to the material with the higher valence band energy, leading to spatial separation of the charges.

Noble Metal Deposition: Depositing nanoparticles of noble metals like gold (Au) or platinum (Pt) on the surface of TiO₂ can enhance charge separation. The metal nanoparticles can act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band and thereby reducing the probability of recombination.

Cocatalyst Loading: The loading of cocatalysts, such as metal oxides or sulfides, can also promote charge separation by providing active sites for either electron or hole consumption in subsequent chemical reactions.

Recombination Dynamics:

Charge recombination is the primary process that competes with charge separation and utilization. It is a major source of energy loss and limits the quantum efficiency of TiO₂-based systems. Recombination can occur through several pathways:

Band-to-Band Recombination: Direct recombination of an electron from the conduction band with a hole in the valence band. This process is generally less significant in indirect band gap semiconductors like anatase TiO₂.

Trap-Assisted Recombination (Shockley-Read-Hall Recombination): This is often the dominant recombination mechanism in TiO₂. Defects and trap states within the band gap act as intermediate centers for the recombination of electrons and holes.

Surface Recombination: The surface of TiO₂ can have a high density of defects and dangling bonds, which can act as efficient recombination centers.

The dynamics of these recombination processes are complex and depend on factors such as the crystallinity of the material, the presence of defects, the surface properties, and the surrounding environment. Understanding and controlling these dynamics is a key challenge in the development of high-performance this compound-based photocatalysts and solar cells.

Surface Chemistry and Interfacial Phenomena of Dioxido Oxo Titanium

Surface Reconstruction and Termination of Dioxido(oxo)titanium Facets

The surface of a this compound crystal is not merely a simple termination of its bulk structure. Instead, the atoms at the surface often rearrange into a new, lower-energy configuration, a process known as surface reconstruction. This reconstruction, along with the specific atomic termination of different crystal facets, dictates the surface's physical and chemical properties.

This compound most commonly crystallizes in three polymorphs: anatase, rutile, and brookite. The surfaces of anatase and rutile are the most studied. The anatase (101) and rutile (110) surfaces are generally the most stable and thus the most commonly exposed facets. However, the anatase (001) facet, though less stable, is known to be highly reactive. acs.org

Surface reconstruction can be influenced by various factors, including the presence of adsorbates. For instance, fluorine adsorption has been noted to stabilize the bulk-terminated {001} facets of anatase. nsf.gov The anatase (001) surface often undergoes a (1x4) reconstruction. nsf.gov The termination of these facets—that is, which atoms (titanium or oxygen) are exposed at the surface—and their coordination numbers are crucial. The anatase (101) surface, for example, exposes five-coordinate titanium (Ti5c) sites and two-coordinate oxygen (O2c) sites. acs.org In contrast, the rutile (110) surface features both five- and six-coordinate titanium atoms and bridging oxygen atoms.

The ratio of exposed facets can be controlled during synthesis. acs.orgmdpi.com For example, using additives like amino acids can act as shape controllers, stabilizing certain facets and influencing the final morphology of the TiO2 particles. mdpi.com This control over facet exposure is a key strategy for tuning the material's reactive properties.

Table 1: Common Facets of this compound and Their Properties

| Crystal Phase | Facet | Common Reconstruction | Key Surface Sites | General Reactivity |

| Anatase | (101) | (1x1) | Ti5c, O2c | Stable, favors molecular adsorption |

| Anatase | (001) | (1x4) | Ti5c, O2c | Highly reactive, favors dissociative adsorption acs.org |

| Rutile | (110) | (1x1) | Ti6c, Ti5c, Bridging O | Stable, well-studied model surface |

Adsorption and Desorption Mechanisms on this compound Surfaces

The adsorption of molecules onto this compound surfaces is the initial step in many of its applications, including photocatalysis and chemical sensing. The mechanism of this process can vary significantly depending on the adsorbate, the specific TiO2 surface, and the presence of surface defects.

While fully oxidized, stoichiometric TiO2 interacts weakly with molecules like oxygen (O2), the presence of excess electrons—often from defects like oxygen vacancies or titanium interstitials—dramatically changes its behavior. acs.org These excess electrons can be transferred to an adsorbed O2 molecule, resulting in the formation of reactive oxygen species such as superoxide (B77818) (O2−) or peroxide (O22−). acs.org Density functional theory studies have indicated that while the peroxo form is energetically more stable, there is a kinetic barrier that makes the superoxide form kinetically more favorable. acs.org

The adsorption of other molecules, such as azo-dyes, has also been studied in detail. The mechanism often involves chemical bonding with the TiO2 surface. For example, the acidic dye Orange G binds through the substitution of positively charged surface hydroxyl groups by one of its sulfonate (–SO3−) groups. researchgate.net In contrast, a basic dye like Yellow 28 is thought to bind via a positively charged nitrogen atom in the molecule. researchgate.net

Desorption, the reverse process, can be triggered by changes in conditions like temperature or pH. For instance, theoretical calculations show that water molecules adsorbed near subsurface defects on anatase (101) have a higher desorption temperature, indicating stronger binding. researchgate.net The desorption kinetics can also be influenced by electrostatic repulsion; for example, at high pH, phosphonate (B1237965) anchors can be repelled from the negatively charged TiO2 surface. researchgate.net

Surface Hydroxylation and Water Interaction Mechanisms on this compound

In aqueous environments or under ambient conditions, the surface of this compound is invariably covered with water molecules and hydroxyl (–OH) groups. nih.govconicet.gov.ar This surface hydroxylation is fundamental to its chemistry, influencing wettability, surface charge, and reactivity. nih.govcdmf.org.br

Water can adsorb on the TiO2 surface in two ways: molecularly (as intact H2O molecules) or dissociatively (splitting into H+ and OH−). Dissociative adsorption leads to the formation of surface hydroxyl groups. nih.govrsc.org The preference for molecular versus dissociative adsorption depends on the specific facet and the presence of defects. For instance, while the "clean" anatase (101) facet favors molecular water adsorption, dissociative adsorption is preferred near oxygen vacancies on defective (101) surfaces. researchgate.netrsc.org

The resulting hydroxylated surface typically presents two main types of hydroxyl groups:

Terminal OH groups: Bound to a single, five-coordinate surface titanium (Ti5c) atom. nih.gov

Bridging OH groups: Bound to two four-coordinate surface titanium (Ti4c) atoms. nih.gov

These surface hydroxyl groups are amphoteric, meaning they can act as either a Brønsted acid (donating a proton) or a Brønsted base (accepting a proton), a property that governs the pH-dependent surface charge. researchgate.net The presence and type of these hydroxyl groups can significantly boost TiO2's ability to split water, a key process in hydrogen production. rsc.org Systematic studies have shown that hydroxylated TiO2 surfaces tend to produce oxygen through a four-electron/proton process, which is fundamentally different from the process on a pure TiO2 surface. rsc.org

Interface Engineering and Heterojunction Formation with this compound

To enhance the performance of this compound, particularly in photocatalysis and solar energy conversion, its surface is often engineered by forming a heterojunction—an interface between TiO2 and another material. This strategy is highly effective for improving the separation of photogenerated electrons and holes, thereby reducing their recombination and boosting efficiency. osti.govresearchgate.net

Heterojunctions can be formed with a variety of materials, including other semiconductors, metals, and carbon-based nanostructures. mdpi.comacs.org Common examples include:

TiO2/g-C3N4: A heterojunction can be formed between TiO2 nanoparticles and graphitic carbon nitride (g-C3N4) nanosheets. osti.gov The hydroxyl groups on the TiO2 surface can bond with groups on the g-C3N4 surface, creating an intimate interfacial contact that facilitates charge transfer. osti.gov

TiO2/In2O3: Nanostructured indium(III) oxide (In2O3) can be grown on TiO2 nanoparticles. researchgate.net The formation of two type-II semiconductor heterojunctions among anatase TiO2, rutile TiO2, and In2O3 can create a synergistic effect for improved charge separation. researchgate.net

TiO2/Graphene: Two-dimensional (2D) heterojunctions fabricated between TiO2 nanosheets and graphene have demonstrated significantly enhanced photocatalytic activity. acs.org The 2D-2D interface provides intimate contact and fortifies charge transfer, with interfacial electron transfer rates being much faster than in 0D-2D or 1D-2D composites. acs.org

The formation of these interfaces often involves specific chemical interactions, such as the reaction of surface hydroxyls on TiO2 with functional groups on the other material, leading to strong bonding and efficient electronic coupling. osti.govmdpi.com

Surface Defects and Their Role in Reactivity of this compound

The surface of this compound is never perfectly crystalline. It contains a variety of defects that are often the most reactive sites and can dominate the surface chemistry. core.ac.uk The most common and important surface defects are oxygen vacancies (where an oxygen atom is missing from the lattice) and Ti3+ centers (where a Ti4+ ion is reduced). core.ac.uk

These defects play a crucial role in several ways:

Active Sites for Adsorption: Defects act as preferential sites for the adsorption of molecules. acs.orgresearchgate.net For example, the presence of subsurface oxygen vacancies or titanium interstitials on the anatase (101) surface leads to stronger binding of water molecules and can promote their dissociation. researchgate.net

Enhanced Reactivity: The presence of defects can significantly enhance the reactivity of the TiO2 surface. An increase in surface defects can accelerate the anatase-to-rutile phase transformation, as these defects act as nucleation sites. They are also considered important reactive agents for many adsorbates, influencing numerous surface reactions. core.ac.uk

Altering Electronic Properties: Defects introduce new electronic states within the band gap of TiO2. acs.org These states, often associated with Ti3+ polarons, can trap electrons, which can then be transferred to adsorbed molecules, initiating chemical reactions. acs.org The concentration of oxygen vacancies can be controlled by factors like the surrounding oxygen pressure, which in turn modifies the material's electronic structure and photocatalytic performance. researchgate.net

pH-Dependent Surface Chemistry of this compound in Aqueous Environments

When this compound particles are dispersed in an aqueous solution, their surface chemistry becomes highly dependent on the pH of the medium. researchgate.netnorthwestern.edu This dependence arises from the amphoteric nature of the surface hydroxyl groups (Ti-OH). researchgate.netacs.org

These groups can undergo protonation (accepting a proton) in acidic conditions or deprotonation (losing a proton) in basic conditions, as described by the following equilibria:

Ti-OH + H+ ⇌ Ti-OH2+ (in acidic solution) Ti-OH ⇌ Ti-O− + H+ (in basic solution)

This charging mechanism means that the TiO2 surface is typically positively charged at low pH and negatively charged at high pH. researchgate.net The pH at which the net surface charge is zero is known as the point of zero charge (pzc) or isoelectric point (IEP). researchgate.net For TiO2, the pzc is typically in the neutral pH range. researchgate.net

The pH-dependent surface charge has several important consequences:

Adsorption of Ions: The surface charge dictates the adsorption of charged species from the solution. A positively charged surface at low pH will favor the adsorption of anions, while a negatively charged surface at high pH will attract cations. researchgate.netmdpi.com This is a key factor in applications such as the removal of heavy metal contaminants from water. mdpi.com

Colloidal Stability: The electrostatic repulsion between particles with the same charge (either positive or negative) prevents them from agglomerating, leading to a stable dispersion. Near the pzc, where the surface charge is minimal, particles tend to coagulate. researchgate.net

Electronic Band Edges: The energy levels of the conduction and valence bands of TiO2 shift with pH in what is often described as a "Nernstian" behavior (a shift of approximately 59 mV per pH unit). northwestern.eduacs.org This shift is directly related to the surface protonation/deprotonation reactions and controls the thermodynamics of interfacial electron transfer. northwestern.edu

Table 2: Summary of pH Effects on this compound Surface Properties

| pH Range | Dominant Surface Species | Net Surface Charge | Interaction with Adsorbates |

| Low pH (< pzc) | Ti-OH2+ | Positive | Favors anion adsorption |

| Neutral pH (≈ pzc) | Ti-OH | Near Zero | Particle agglomeration likely |

| High pH (> pzc) | Ti-O− | Negative | Favors cation adsorption mdpi.com |

Advanced Synthesis and Fabrication Methodologies for Dioxido Oxo Titanium Architectures

Sol-Gel Synthesis and Hydrothermal/Solvothermal Approaches for Dioxido(oxo)titanium

Solution-based methods like sol-gel, hydrothermal, and solvothermal synthesis are widely employed for producing this compound materials due to their ability to control particle size, shape, and crystallinity at relatively low temperatures. researchgate.netmdpi.com

Sol-Gel Synthesis: This technique involves the hydrolysis and polycondensation of titanium precursors, typically titanium alkoxides or salts, to form a colloidal suspension (sol) that subsequently gels into a solid network. medwinpublishers.com The process allows for excellent control over the material's microstructure by manipulating parameters such as pH, temperature, and precursor concentration. researchgate.net For instance, the sol-gel method can be used to synthesize mesoporous TiO2 nanoparticles by employing structure-directing agents. researchgate.net A key advantage of the sol-gel technique is the ability to produce high-purity, homogeneous materials in various forms, including powders, thin films, and fibers. medwinpublishers.commdpi.com

Hydrothermal and Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high temperature and pressure in a sealed vessel, such as an autoclave. innovationforever.com These conditions facilitate the crystallization of TiO2 directly from the precursor solution, often leading to well-defined nanocrystals with specific morphologies. rsc.org The choice of solvent, temperature, pressure, and reaction time significantly influences the resulting crystal phase (anatase, rutile, or brookite) and morphology. innovationforever.com For example, hydrothermal treatment of a titanium precursor in an acidic solution can yield rutile nanoparticles, while an alkaline environment can favor the formation of anatase. rsc.org The solvothermal method is nearly identical to the hydrothermal method but uses a non-aqueous solvent, which allows for higher reaction temperatures. innovationforever.com

A comparative overview of these techniques is presented in the table below.

| Synthesis Method | Precursors | Key Parameters | Resulting Architectures |

| Sol-Gel | Titanium alkoxides (e.g., titanium isopropoxide, titanium tetrabutoxide), Titanium salts (e.g., titanium tetrachloride) | pH, Water-to-precursor ratio, Temperature, Solvent, Catalyst | Nanoparticles, thin films, fibers, mesoporous structures |

| Hydrothermal | Titanium alkoxides, Titanium tetrachloride, Titanium oxysulfate | Temperature, Pressure, pH, Reaction time, Solvent (water) | Nanoparticles (various phases), nanorods, nanotubes, nanowires |

| Solvothermal | Titanium alkoxides, Titanium complexes | Temperature, Pressure, Reaction time, Solvent (non-aqueous) | Nanocrystals, hybrid nanoparticles, various morphologies |

Vapor Deposition Techniques for this compound Thin Films (e.g., CVD, PVD, ALD)

Vapor deposition techniques are essential for fabricating high-quality this compound thin films with precise control over thickness, uniformity, and composition. These methods are broadly categorized into Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), and Atomic Layer Deposition (ALD).

Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to one or more volatile precursors that react and/or decompose on the substrate surface to produce the desired deposit. google.com For TiO2 thin films, titanium-tetra-isopropoxide (TTIP) is a commonly used precursor. scirp.org The deposition temperature plays a critical role in the film's crystallinity and phase. mdpi.com For instance, pure anatase phase TiO2 films have been successfully fabricated using a mist CVD method, where increasing the deposition temperature improved crystallinity. mdpi.com Aerosol-assisted CVD (AACVD) is a versatile variation where an aerosol of the precursor solution is delivered to the heated substrate, allowing for deposition without the need for high temperatures or pressures to vaporize the precursor. researchgate.net

Physical Vapor Deposition (PVD): PVD techniques involve the vaporization of a solid source material in a vacuum, followed by the condensation of the vapor onto a substrate. Common PVD methods for TiO2 include sputtering and thermal evaporation. mdpi.com Sputtering involves bombarding a titanium or titanium dioxide target with energetic ions, which ejects atoms that then deposit onto the substrate.

Atomic Layer Deposition (ALD): ALD is a specialized form of CVD that utilizes sequential, self-limiting surface reactions to deposit films one atomic layer at a time. This allows for exceptional control over film thickness and conformality, even on complex, three-dimensional structures. ALD is a recognized method for producing TiO2 nanostructures. nih.gov

A summary of these vapor deposition techniques is provided in the table below.

| Technique | Precursor/Source | Key Advantages | Typical Applications |

| CVD | Volatile titanium compounds (e.g., TTIP, TiCl4) | High deposition rates, good film quality | Protective coatings, optical films, photocatalytic surfaces |

| PVD | Solid titanium or TiO2 target | High purity films, good adhesion | Optical coatings, electronic devices |

| ALD | Reactive titanium precursors and co-reactants | Precise thickness control, excellent conformality | High-k dielectrics, nanostructured devices, conformal coatings |

Template-Assisted Synthesis of Ordered this compound Nanostructures

Template-assisted synthesis is a powerful strategy for creating highly ordered this compound nanostructures with well-defined shapes, sizes, and periodicities. This method utilizes a pre-existing template, which can be either a "hard" or "soft" material, to direct the formation of the TiO2 nanostructure.

Hard Templates: Hard templates are solid, pre-fabricated structures with desired porous architectures, such as porous anodic aluminum oxide (AAO) membranes or colloidal crystals. The TiO2 precursor is infiltrated into the pores of the template, solidified, and then the template is selectively removed, typically by chemical etching, leaving behind a negative replica of the template structure. This approach is effective for creating ordered arrays of nanotubes, nanorods, and inverse opal structures.

Soft Templates: Soft templates are typically self-assembling molecules like surfactants, block copolymers, or biomolecules that form ordered structures in solution, such as micelles or liquid crystals. medwinpublishers.com These structures act as templates around which the titanium precursor hydrolyzes and condenses. Subsequent removal of the organic template, usually by calcination, results in mesoporous TiO2 with an ordered pore structure. medwinpublishers.com The use of a soft template approach with titanium isopropoxide as the precursor has been reported for the synthesis of mesoporous TiO2 nanoparticles. medwinpublishers.com

The choice of template is critical as it dictates the morphology and dimensions of the final TiO2 nanostructure.

| Template Type | Examples | Resulting TiO2 Nanostructures | Removal Method |

| Hard | Porous anodic alumina (B75360) (AAO), silica (B1680970) spheres, polymer beads | Nanotubes, nanorods, inverse opals | Chemical etching |

| Soft | Surfactants, block copolymers, biomolecules | Mesoporous films, powders with ordered pores | Calcination, solvent extraction |

Electrospinning and Electrophoretic Deposition for this compound Fibers and Coatings

Electrospinning and electrophoretic deposition are two electrically-driven techniques used to fabricate this compound in the form of fibers and coatings, respectively. These methods offer advantages in creating materials with high surface area and controlled deposition.

Electrospinning: This technique produces continuous nanofibers by applying a high voltage to a polymer solution containing a titanium precursor. The electrostatic forces overcome the surface tension of the solution, ejecting a jet that elongates and solidifies as it travels towards a collector, forming a non-woven mat of nanofibers. nih.gov To obtain crystalline TiO2 nanofibers, a calcination step is typically required to remove the polymer and crystallize the amorphous TiO2. nih.gov This method is versatile, allowing for the incorporation of other materials into the fibers to create composite nanofibers. mdpi.com

Electrophoretic Deposition (EPD): EPD is a process where charged particles suspended in a liquid are deposited onto a conductive substrate under the influence of an electric field. acs.org For TiO2 coatings, a stable colloidal suspension of TiO2 nanoparticles is prepared, and upon applying a voltage, the particles migrate and deposit on the electrode. rsc.org EPD allows for the fabrication of uniform and smooth films at room temperature, which is particularly beneficial for temperature-sensitive substrates. acs.org The properties of the deposited film, such as thickness and packing density, can be controlled by adjusting the applied voltage, deposition time, and concentration of the suspension. rsc.orgarxiv.org

| Technique | Process Description | Resulting Architectures | Key Advantages |

| Electrospinning | A high voltage is applied to a polymer/precursor solution, drawing out a continuous fiber. | Nanofibers, non-woven membranes. nih.gov | High surface-to-volume ratio, porous structures, continuous fibers. ansfoundation.org |

| Electrophoretic Deposition | Charged particles in a suspension are deposited on an electrode by an electric field. | Thin and thick films, coatings. acs.org | Room temperature process, uniform deposition, good control over film thickness. acs.org |

Controlled Synthesis of this compound Nanoparticles, Nanotubes, Nanowires, and Nanosheets

The ability to control the morphology of this compound at the nanoscale is critical for optimizing its performance in various applications. Specific synthesis strategies have been developed to produce distinct nanostructures such as nanoparticles, nanotubes, nanowires, and nanosheets.

Nanoparticles: TiO2 nanoparticles can be synthesized through various methods, including sol-gel, hydrothermal, and solvothermal routes. researchgate.netmdpi.com The size, shape, and crystal phase of the nanoparticles can be tuned by controlling reaction parameters like temperature, pH, and the use of surfactants or capping agents. researchgate.netunits.it For example, the Stober method, a sol-gel process, can be adapted to produce TiO2 nanoparticles with different crystalline phases and morphologies by reacting tetra isopropyl titanate with various oxygen-donating molecules. researchgate.net

Nanotubes: TiO2 nanotubes are often fabricated using electrochemical anodization of a titanium foil in a fluoride-containing electrolyte. nih.gov The application of a DC voltage leads to the formation of an oxide layer, followed by field-enhanced dissolution that creates pits, which then grow into vertically aligned nanotubes. The dimensions of the nanotubes, such as diameter and length, can be controlled by adjusting the anodization voltage, time, and electrolyte composition. frontiersin.org Hydrothermal methods can also be employed to synthesize TiO2 nanotubes.

Nanowires: TiO2 nanowires can be synthesized via hydrothermal methods. One approach involves the hydrothermal oxidation of titanium foil in a sodium hydroxide (B78521) solution to form sodium titanate nanotubes, which are subsequently converted to H2Ti2O4(OH)2 nanotubes through ion exchange and finally transformed into anatase nanowires via a topotactic transformation. Emulsion electrospinning has also been utilized to create one-dimensional TiO2 nanowires. mdpi.com

Nanosheets: The synthesis of two-dimensional TiO2 nanosheets offers a high surface-to-volume ratio, which is advantageous for applications like photocatalysis. These can be prepared through methods that promote anisotropic growth, often involving specific capping agents or templates.

The following table summarizes the synthesis methods for different TiO2 nanostructures.

| Nanostructure | Primary Synthesis Method(s) | Key Control Parameters |

| Nanoparticles | Sol-gel, Hydrothermal, Solvothermal | pH, Temperature, Precursors, Surfactants researchgate.netmdpi.comresearchgate.net |

| Nanotubes | Electrochemical Anodization, Hydrothermal | Anodization voltage and time, Electrolyte composition frontiersin.org |

| Nanowires | Hydrothermal, Electrospinning | Reaction time and temperature, Precursor concentration mdpi.com |

| Nanosheets | Exfoliation of layered titanates, Hydrothermal | Capping agents, Reaction conditions |

Flame Spray Pyrolysis and Aerosol-Based Synthesis of this compound

Flame spray pyrolysis (FSP) and other aerosol-based synthesis methods are scalable, gas-phase techniques for the continuous production of this compound nanoparticles. These methods are particularly suited for large-scale industrial manufacturing.

Flame Spray Pyrolysis (FSP): In FSP, a liquid precursor solution, typically containing a titanium alkoxide dissolved in a combustible solvent, is sprayed into a flame. nih.gov The high temperature of the flame leads to the rapid evaporation of the solvent and decomposition of the precursor, followed by nucleation and growth of TiO2 nanoparticles. kemdikbud.go.id The particle size, crystallinity, and phase composition can be controlled by adjusting the precursor concentration, feed rate, and flame conditions. kemdikbud.go.idundip.ac.id FSP is a versatile, one-step process capable of producing high-purity, crystalline TiO2 powders with a high specific surface area. undip.ac.id

Aerosol-Based Synthesis: This is a broader category that includes FSP as well as other techniques where an aerosol of precursor droplets is subjected to a high-temperature environment to induce particle formation. tkk.fi In a typical aerosol flow reactor, droplets are generated, carried by a gas stream through a heated zone where the solvent evaporates and the precursor decomposes, and the resulting particles are collected. tkk.fi Ultrasonic spray pyrolysis (USP) is a variation where ultrasonic waves generate a fine aerosol, allowing for precise control over droplet size and, consequently, the final particle size. mdpi.com These methods are advantageous for producing particles with a homogeneous composition and adjustable size and crystallinity. tkk.fi

| Method | Process Description | Key Advantages | Controllable Properties |

| Flame Spray Pyrolysis (FSP) | A liquid precursor is sprayed into a flame, leading to rapid particle formation. | Scalable, continuous, one-step process, high purity. nih.gov | Particle size, crystallinity, phase composition. kemdikbud.go.id |

| Aerosol-Based Synthesis | An aerosol of precursor droplets is thermally decomposed in a reactor. | Good control over particle characteristics, versatile. tkk.fi | Particle size, morphology, composition. mdpi.com |

"Green" Synthesis Methods for this compound

"Green" synthesis has emerged as an environmentally friendly and sustainable alternative to conventional chemical and physical methods for producing this compound nanoparticles. These methods utilize biological entities such as plants, bacteria, fungi, and viruses, or employ benign solvents and reducing agents to minimize environmental impact. nih.gov

Plant-Mediated Synthesis: Plant extracts, containing a variety of biomolecules like polyphenols, flavonoids, and alkaloids, can act as both reducing and capping agents in the synthesis of TiO2 nanoparticles. For example, green tea extract has been used in a sol-gel method to create mesoporous TiO2 nanoparticles. innovationforever.com The use of Ocimum basilicum (tulsi) leaf extract in a solvothermal process has also been reported for the synthesis of TiO2 nanoparticles. sciencescholar.us

Microbial Synthesis: Microorganisms such as bacteria and fungi can also be harnessed for nanoparticle synthesis. Their metabolic processes can facilitate the reduction of titanium precursors and the formation of stable nanoparticles. For instance, marine actinobacteria have been used to synthesize TiO2 nanoparticles from a Ti(OH)4 precursor. nih.gov

These biological methods are often carried out under ambient conditions of temperature and pressure, reducing energy consumption. nih.gov They offer a cost-effective and eco-friendly route to producing TiO2 nanoparticles with potential applications in various fields, including medicine and environmental remediation. nih.govsciencescholar.us

| Green Synthesis Route | Biological Agent/Method | Precursor Example | Key Advantages |

| Phytosynthesis | Plant extracts (e.g., Green Tea, Ocimum basilicum) | Titanium isopropoxide, Ti(OH)4 | Eco-friendly, cost-effective, avoids toxic chemicals. innovationforever.comsciencescholar.us |

| Microbial Synthesis | Bacteria, Fungi, Actinomycetes | Ti(OH)4 | Sustainable, controlled synthesis, ambient conditions. nih.gov |

Modification and Functionalization Strategies for Dioxido Oxo Titanium

Doping of Dioxido(oxo)titanium with Metal and Non-Metal Elements

Doping involves the intentional introduction of foreign atoms into the TiO2 crystal lattice to modify its electronic and optical properties. This can be broadly categorized into cation doping, anion doping, and codoping.

The introduction of metal ions (cations) into the TiO2 lattice is a widely explored method to enhance its performance, particularly in photocatalysis. acs.orgmdpi.com Doping with transition metals, post-transition metals, and lanthanides can widen the light absorption range of TiO2 and inhibit the recombination of photogenerated electron-hole pairs. acs.org

Transition Metal Doping:

Transition metal ions can substitute Ti4+ ions in the TiO2 lattice, creating impurity energy levels within the band gap. mdpi.com This allows the material to absorb lower-energy photons, extending its activity into the visible light spectrum. mdpi.com The effect of the dopant depends on its concentration, ionic radius, and valence state. For instance, doping with metals having a valency higher than +4 can increase photoreactivity, while some studies show that trivalent or pentavalent metal ions might decrease it. acs.org

Iron (Fe): Fe3+ is a commonly studied dopant as it can enhance photocatalytic activity. acs.org However, some research indicates that its presence can be detrimental to the degradation of certain organic pollutants. acs.org

Vanadium (V): Low concentrations of vanadium can improve photocatalytic behavior by enhancing visible light absorption and promoting efficient charge separation. mdpi.com

Molybdenum (Mo): Due to the similar ionic radii of Mo6+ and Ti4+, molybdenum can be easily incorporated into the TiO2 lattice, narrowing the band gap. mdpi.com

Nickel (Ni): As a cost-effective alternative to noble metals, nickel can substitute titanium atoms, creating impurity energy levels and suppressing electron-hole recombination. mdpi.com

Manganese (Mn): Manganese ions can be incorporated into the TiO2 lattice, acting as electron or hole traps to prolong charge separation and enhance photocatalytic activity. mdpi.com

Lanthanide Doping:

Doping with lanthanide elements is another strategy to improve the properties of TiO2. The 4f orbitals of lanthanides can introduce energy levels within the TiO2 band gap, effectively reducing it. arxiv.org The larger ionic radius of lanthanides compared to Ti4+ can also lead to lattice distortions that stabilize the anatase phase of TiO2. arxiv.org Furthermore, the introduction of trivalent lanthanide ions can promote the formation of oxygen vacancies. arxiv.org

Post-Transition Metal Doping:

Post-transition metals like Bismuth (Bi) have also been investigated as dopants. Bismuth doping can enlarge the wavelength response range and intrinsically narrow the band gap of TiO2, enhancing its photocatalytic activity under visible light. acs.org

Table 1: Effects of Cation Doping on this compound Properties

| Dopant Cation | Effect on Band Gap | Impact on Photocatalytic Activity | Reference |

|---|---|---|---|

| Transition Metals | |||

| Iron (Fe³⁺) | Narrows band gap | Can enhance or be detrimental depending on conditions. acs.org | acs.org |

| Vanadium (V) | Narrows band gap | Improves visible light absorption and charge separation. mdpi.com | mdpi.com |

| Molybdenum (Mo⁶⁺) | Narrows band gap | Improves charge transfer and separation. mdpi.com | mdpi.com |

| Nickel (Ni²⁺) | Creates impurity levels | Suppresses electron-hole recombination. mdpi.com | mdpi.com |

| Manganese (Mn²⁺/³⁺/⁴⁺) | Deforms structure | Acts as electron or hole traps. mdpi.com | mdpi.com |

| Lanthanides | |||

| Lanthanum (La³⁺) | Reduces band gap | Stabilizes anatase phase, promotes oxygen vacancies. arxiv.org | arxiv.org |

| Post-Transition Metals | |||

| Bismuth (Bi³⁺) | Narrows band gap | Enlarges wavelength response range. acs.org | acs.org |

Anion doping involves the substitution of oxygen atoms in the TiO2 lattice with non-metal elements. This strategy is effective in narrowing the band gap and extending the optical response of TiO2 into the visible light region. mdpi.com

Nitrogen (N): Nitrogen is one of the most studied non-metal dopants. mdpi.com Its atomic size is comparable to oxygen, allowing for easy incorporation into the TiO2 structure. mmu.ac.uk N-doping can narrow the band gap by mixing the dopant's p-states with the oxygen p-states of the TiO2 valence band. mmu.ac.uk However, the effectiveness of N-doping can be influenced by the preparation method and the concentration of the dopant. acs.org

Carbon (C): Carbon doping can occur through the substitution of lattice oxygen or the formation of carbonaceous species on the surface. acs.org This introduces new energy states near the valence band, narrowing the band gap and facilitating visible light absorption. acs.org

Sulfur (S): Sulfur can be incorporated into the TiO2 lattice either as a cation (substituting Ti) or an anion (substituting O). mdpi.com Anionic sulfur doping can lead to a significant reduction in the band gap. mdpi.com

Fluorine (F): Due to their similar ionic radii, fluorine atoms can easily substitute oxygen atoms in the TiO2 lattice. acs.org F-doping has been shown to be effective in enhancing photocatalytic activity. scispace.com

Table 2: Effects of Anion Doping on this compound Properties

| Dopant Anion | Doping Mechanism | Effect on Band Gap | Reference |

|---|---|---|---|

| Nitrogen (N) | Substitutional or interstitial | Narrows band gap by mixing of p-states. mmu.ac.uk | acs.orgmdpi.commmu.ac.uk |

| Carbon (C) | Substitutional or surface species | Narrows band gap by creating new energy states. acs.org | acs.org |

| Sulfur (S) | Anionic (substitutional for O) or Cationic (substitutional for Ti) | Anionic doping narrows the band gap. mdpi.com | mdpi.com |

| Fluorine (F) | Substitutional for O | Enhances photocatalytic activity. scispace.com | acs.orgscispace.com |

Codoping involves the simultaneous introduction of two or more different dopants (both cations and anions) into the TiO2 lattice. This approach can lead to synergistic effects, resulting in significantly improved performance compared to single-doped materials. acs.org

Metal and Non-Metal Codoping: The combination of metal and non-metal dopants can create more impurity bands within the TiO2 band gap, leading to enhanced visible light absorption and improved electron-hole separation. mmu.ac.uk For example, Mo-N codoping has shown promising results as a photocatalyst. mmu.ac.uk Similarly, Ta-S codoping has been found to enhance both UV and visible light activities.

Non-Metal Codoping: Codoping with two different non-metals can also yield synergistic benefits. For instance, Bi/S codoping results in the simultaneous presence of acceptor and donor states, which can significantly improve photocatalytic efficiency by promoting greater separation of electron-hole pairs. ucd.ie The codoping of B/N has been shown to remarkably increase the surface area of the material. acs.org

Anion Doping (e.g., Nitrogen, Carbon, Fluorine, Sulfur) in this compound[14],

Noble Metal Deposition and Plasmonic Enhancement on this compound

Depositing noble metal nanoparticles (e.g., gold, silver, platinum, palladium) on the surface of TiO2 is a well-established method to enhance its photocatalytic efficiency. researchgate.net This enhancement is primarily attributed to two effects: the formation of a Schottky barrier and the localized surface plasmon resonance (LSPR) effect.

The deposition of noble metals creates a Schottky barrier at the metal-semiconductor interface, which facilitates the trapping of photogenerated electrons from the TiO2 conduction band. researchgate.net This efficient charge separation reduces the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process. scispace.com

Furthermore, noble metal nanoparticles exhibit LSPR, a phenomenon where the collective oscillation of conduction electrons is excited by incident light of a specific wavelength. researchgate.net This resonance creates intense local electric fields near the nanoparticle surface, which can enhance the rate of electron-hole pair generation in the adjacent TiO2. scispace.com The LSPR effect can also extend the light absorption of TiO2 into the visible region of the spectrum. researchgate.net

Table 3: Noble Metals Used for Deposition on this compound

| Noble Metal | Primary Enhancement Mechanism | Effect on Photocatalytic Activity | Reference |

|---|---|---|---|

| Gold (Au) | LSPR, Schottky Barrier | Enhances visible light absorption and charge separation. acs.org | researchgate.netacs.org |

| Silver (Ag) | LSPR, Schottky Barrier | Increases light absorption and electron-hole pair lifetime. researchgate.net | researchgate.netscispace.com |

| Platinum (Pt) | Schottky Barrier | Efficiently traps electrons, reducing recombination. researchgate.net | researchgate.net |

| Palladium (Pd) | Schottky Barrier | Enhances charge separation. researchgate.net | researchgate.net |

Surface Sensitization of this compound (e.g., Dye Sensitization, Quantum Dot Sensitization)

Surface sensitization is a technique used to extend the light absorption of wide-bandgap semiconductors like TiO2 into the visible spectrum. This is achieved by adsorbing a light-absorbing material, such as an organic dye or a semiconductor quantum dot (QD), onto the surface of the TiO2.

Dye Sensitization:

In dye-sensitized solar cells (DSSCs), organic dye molecules are anchored to the surface of a porous TiO2 film. scirp.org Upon absorbing visible light, the dye molecule gets excited and injects an electron into the conduction band of the TiO2, generating a photocurrent. scirp.org The choice of dye is crucial as its absorption spectrum determines the range of light that can be utilized. scirp.org

Quantum Dot Sensitization:

Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties and have tunable band gaps dependent on their size. scirp.org This allows for the absorption of specific wavelengths of light. scirp.org Similar to dyes, QDs can be used to sensitize TiO2. osti.gov When a QD absorbs a photon, it generates an electron-hole pair, and the electron can be injected into the conduction band of the TiO2. core.ac.uk QDs offer potential advantages over organic dyes, including higher stability and larger absorption coefficients. osti.gov CdSe is a commonly used QD for sensitizing TiO2. capes.gov.br

Composite Material Development with this compound (e.g., Polymer Composites, Carbon Nanomaterial Composites)

Incorporating TiO2 into other materials to form composites is a strategy to combine the desirable properties of each component and create materials with enhanced functionalities.

Polymer Composites:

Dispersing TiO2 nanoparticles into polymer matrices can significantly improve the mechanical, thermal, and functional properties of the polymer. nih.govresearchgate.net For instance, adding TiO2 to polymers like polylactic acid (PLA) can enhance their tensile strength, Young's modulus, and thermal stability. nih.gov The resulting polymer/TiO2 composites can also exhibit photocatalytic and antimicrobial properties. nih.gov Achieving a homogeneous dispersion of TiO2 nanoparticles within the polymer matrix is crucial for obtaining high-performance composites, and surface treatment of the nanoparticles is often necessary to prevent agglomeration. nih.gov

Carbon Nanomaterial Composites:

Morphological Control and Facet Engineering of this compound Nanocrystals

The physical and chemical properties of this compound (titanium dioxide, TiO₂) are highly dependent on their size, shape, and crystalline structure. electrochemsci.org The ability to control the morphology of TiO₂ nanocrystals and engineer their exposed crystal facets is a critical strategy for tuning their performance in various applications. uq.edu.aunih.gov Nanostructures can range from nanoparticles and nanorods to nanosheets, nanotubes, and nanospheres. electrochemsci.org

The shape of a crystal under equilibrium conditions is determined by the minimization of its total surface free energy. researchgate.net For anatase, a common polymorph of TiO₂, the {101} facets are the most stable due to their low surface energy, while facets like {001} have higher surface energy and are thus more reactive but tend to diminish quickly during crystal growth. nih.govresearchgate.net Facet engineering aims to selectively expose these high-energy, more reactive facets to enhance properties like photocatalytic activity. nih.gov

Various synthesis methods are employed to control the morphology and exposed facets of TiO₂ nanocrystals. Hydrothermal and solvothermal methods are prominent, allowing for the synthesis of specific shapes by controlling reaction parameters. d-nb.infomdpi.com For instance, the introduction of certain capping agents can slow the crystal growth rate in specific directions. Fluorine-containing compounds, such as hydrofluoric acid (HF) or titanium(IV) fluoride (B91410) (TiF₄), have been effectively used as shape-controlling agents to promote the growth of anatase nanosheets with a high percentage of exposed {001} facets. researchgate.netacs.org The fluoride ions preferentially adsorb onto the {001} facets, lowering their surface energy and stabilizing them. researchgate.net Other approaches include using ionic liquids or specific co-surfactants during synthesis. researchgate.netacs.org

Research has shown that different facets exhibit distinct reactivities. While the high-surface-energy {001} facet was initially considered more active for photocatalysis, subsequent studies have revealed a more complex relationship. nih.govd-nb.info Some research indicates that for certain reactions like photo-oxidation and hydrogen evolution, the {010} facets show the highest photoreactivity, while clean {001} facets can be less reactive than {101} facets. uq.edu.au In other studies, particularly for photocatalytic hydrogen evolution without a co-catalyst, octahedral nanocrystals rich in {101} facets produced significantly more hydrogen than nanosheets with dominant {001} facets. d-nb.info This highlights that the optimal facet for a given application is highly dependent on the specific chemical reaction taking place at the surface. nih.govd-nb.info

Table 1: Properties and Synthesis of Engineered this compound Facets

| Facet | Relative Surface Energy | Typical Reactivity Profile | Common Synthesis/Stabilization Agents | Resulting Morphology |

|---|---|---|---|---|

| {101} | Low (Most Stable) | Considered less active in some photocatalytic reactions but more active in others, such as hydrogen evolution. nih.govd-nb.infoacs.org | Standard hydrothermal methods often result in {101} dominance. researchgate.net | Octahedral or bipyramidal nanocrystals. d-nb.infoacs.org |

| {001} | High | Generally considered highly reactive; effective for dissociative adsorption. nih.govresearchgate.net | Fluorine-containing compounds (e.g., HF, TiF₄). researchgate.netacs.org | Nanosheets, nanocuboids. uq.edu.aud-nb.info |

| {010} | High | Shown to have the highest photoreactivity for OH radical generation and hydrogen evolution in some studies. uq.edu.au | Hydrothermal treatment of specific precursors like Cs₀.₆₈Ti₁.₈₃O₄. uq.edu.au | Single crystalline rods. uq.edu.au |

Surface Functionalization with Organic Molecules for Tailored Interactions

The surface of this compound can be modified with organic molecules to enhance its properties and tailor its interactions with the surrounding environment. cdmf.org.brrsc.org This surface functionalization can improve stability, prevent the agglomeration of nanoparticles, increase biocompatibility, and create specific binding sites for targeted applications. rsc.orgresearchgate.net The modification can be achieved through non-covalent interactions (physisorption), such as electrostatic forces and hydrogen bonding, or through the formation of robust covalent bonds. cdmf.org.brrsc.org

Under ambient conditions, the surface of TiO₂ is typically terminated with hydroxyl (-OH) groups, which serve as active sites for covalent modification. cdmf.org.br Organic molecules with specific functional groups can react with these surface hydroxyls, often through condensation reactions, to form a stable coating. cdmf.org.br Common classes of organic molecules used for this purpose include:

Organosilanes: Compounds like (3-aminopropyl)trimethoxysilane (APTMS) have hydrolysable alkoxy groups that can covalently bond to the TiO₂ surface. cdmf.org.brrsc.org

Carboxylic Acids: The carboxyl group (-COOH) can form strong bonds with the titania surface. Aromatic carboxylic acids have been studied for their ability to alter the surface properties and light absorption characteristics of TiO₂. tandfonline.com

Polymers: Polymers such as polyethylene (B3416737) glycol (PEG) can be attached to the surface to improve hydrophilicity and stability in aqueous media. cdmf.org.br

Organophosphorus Molecules: These can also be used for creating stable covalent linkages to the TiO₂ surface. rsc.org

Boronic Acids: Molecules like 4-carboxyphenylboronic acid can be used to create surfaces that selectively bind with vicinal diols, such as catechols. unipa.it

The choice of the organic molecule allows for precise control over the final surface properties. For example, functionalization with APTMS can lead to a surface with free amine groups available for further reactions, while modification with 3-mercaptopropionic acid (MPA) can result in S-Ti bonds. cdmf.org.br Such modifications can alter the surface energy and wettability; functionalization with PEG, for instance, increases surface energy and hydrophilicity due to the presence of multiple hydroxyl groups. cdmf.org.br

This tailored interaction is crucial for applications like selective photocatalysis. By functionalizing TiO₂ with a combination of APTMS and a boronic acid, it is possible to create a photocatalyst that selectively adsorbs and protects valuable compounds like catechol from oxidation while degrading other phenolic pollutants. unipa.it The amino groups from APTMS can stabilize the boronate groups, enabling the selective binding of catechol even under neutral pH conditions. unipa.it Similarly, adsorbing aromatic carboxylic acids like salicylic (B10762653) acid onto the TiO₂ surface can extend its light absorption into the visible range, potentially enhancing its photocatalytic efficiency under solar irradiation. tandfonline.com

Table 2: Examples of Surface Functionalization on this compound and Their Effects

| Functionalizing Molecule | Abbreviation | Attachment Mechanism | Key Outcome/Tailored Interaction |

|---|---|---|---|

| (3-aminopropyl)trimethoxysilane | APTMS | Covalent bonding via silane (B1218182) group reaction with surface hydroxyls. cdmf.org.br | Introduces free amine groups on the surface; can form multilayers. cdmf.org.br |

| 3-mercaptopropionic acid | MPA | Formation of S-Ti bonds. cdmf.org.br | Attaches via the mercapto group, leaving the carboxyl group exposed. cdmf.org.br |

| Polyethylene glycol | PEG | Covalent bonding of hydroxyl groups. cdmf.org.br | Increases hydrophilicity and surface energy; can form crosslinked multilayers. cdmf.org.br |

| 3-(4-aminophenyl)propionic acid | APPA | Attachment via the carboxyl group. cdmf.org.br | Presents free amine groups, indicating attachment through the grain boundaries region. cdmf.org.br |

| 4-carboxyphenylboronic acid | CPBA | Attachment via carboxyl group. unipa.it | Creates boronate groups on the surface that can selectively bind vicinal diols like catechol. unipa.it |

Advanced Characterization Techniques Applied to Dioxido Oxo Titanium Research

Structural Characterization

The morphology, crystallinity, and atomic arrangement of dioxido(oxo)titanium are fundamental to its properties. Several advanced techniques are utilized to obtain a comprehensive structural understanding.

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases of TiO₂, such as anatase, rutile, and brookite. matec-conferences.org The technique provides information on the crystal structure, lattice parameters, and average crystallite size, which can be estimated using the Debye-Scherrer equation. youtube.comrsc.org For instance, XRD analysis has been used to confirm the anatase phase of synthesized TiO₂ nanoparticles and to calculate crystallite sizes, which have been shown to range from approximately 23 to 28 nm. jwent.net

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer direct visualization of the nanoparticle morphology, size, and lattice fringes. nih.govresearchgate.net HRTEM, in particular, allows for the measurement of interplanar spacing, providing further confirmation of the crystalline phase identified by XRD. jwent.netaip.org Studies have shown that HRTEM can reveal the spherical shape of TiO₂ nanoparticles and confirm their size, which is often in agreement with XRD results. jwent.netresearchgate.net